BenchChemオンラインストアへようこそ!

2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

Medicinal chemistry Structure–activity relationships Ligand design

Expand your MRE11 nuclease inhibitor SAR with this structurally novel, thioether-linked N-(4-fluorophenyl)acetamide derivative. Its defining amide NH serves as a critical hydrogen bond donor, absent in the closest purchasable ketone analog (CAS 1105192-72-0), enabling direct pharmacophore validation. The thioether bridge also serves as a synthetic diversification point for oxidation to sulfoxide and sulfone, creating a mini-library to probe ADME and target engagement. Procure both para- and ortho-fluoro isomers to quantify fluorine positional SAR. This compound is exclusively for non-human, laboratory research use.

Molecular Formula C13H11FN2O3S2
Molecular Weight 326.36
CAS No. 1050156-95-0
Cat. No. B2605170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
CAS1050156-95-0
Molecular FormulaC13H11FN2O3S2
Molecular Weight326.36
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)O)F
InChIInChI=1S/C13H11FN2O3S2/c14-8-1-3-9(4-2-8)15-11(17)7-21-13-16-10(6-20-13)5-12(18)19/h1-4,6H,5,7H2,(H,15,17)(H,18,19)
InChIKeyLRKXFPFKWIDNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid (CAS 1050156-95-0): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid (CAS 1050156-95-0; molecular formula C₁₃H₁₁FN₂O₃S₂; MW 326.4 g/mol) is a synthetic thiazole-4-acetic acid derivative distinguished by a thioether-linked N-(4-fluorophenyl)acetamide substituent at the 2-position of the thiazole ring . The compound contains a carboxylic acid moiety at the 4-position, an internal thioether (–S–) bridge, and a secondary amide bond, yielding two hydrogen bond donor sites and six hydrogen bond acceptor sites . It is cataloged under InChI Key LRKXFPFKWIDNQZ-UHFFFAOYSA-N and is supplied by multiple vendors as a research-grade chemical (typical purity ≥95%) for non-human, non-veterinary laboratory use . The compound is structurally positioned within the broader class of substituted aminothiazoles claimed as nuclease inhibitors in patent families including US 11,584,742 and EP-3556755-A1 [1].

Why Generic Substitution Fails for 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid: Critical Structural Features Not Shared by In-Class Analogs


Seemingly minor structural modifications among thiazole-acetic acid derivatives produce large functional divergences that preclude interchangeable use. The target compound's defining feature—a 4-fluorophenylamino-2-oxoethyl thioether at the 2-position—introduces a hydrogen bond donor (amide NH) and a thioether sulfur atom that are absent in the closest purchasable analog, 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid (CAS 1105192-72-0), which carries a ketone at the equivalent position . The amide-to-ketone substitution eliminates one hydrogen bond donor and alters the electronic character of the linker, directly impacting target recognition in systems where the amide NH engages in specific polar contacts . Furthermore, within the substituted aminothiazole nuclease inhibitor patent space (US 11,584,742 / EP-3556755-A1), variations in the R₁–R₆ substituent pattern govern MRE11 inhibitory potency across a >100-fold range, confirming that even conservative side-chain replacements are not functionally neutral [1]. The 4-fluorophenyl substitution pattern also matters: 2-fluoro positional isomers of related thiazole-acetic acids are commercially cataloged as distinct entities with separate CAS numbers, reflecting the non-interchangeability of ortho vs. para fluorination in biological recognition [2].

Quantitative Differentiation Evidence for 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid vs. Closest Analogs


Hydrogen Bond Donor Capacity: Target Compound (2 HBD) vs. Ketone Analog CAS 1105192-72-0 (1 HBD)

The target compound possesses two hydrogen bond donor (HBD) sites—the carboxylic acid OH and the secondary amide NH—whereas its closest purchasable structural analog, 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid (CAS 1105192-72-0), has only one HBD (carboxylic acid OH only), as the amide NH is replaced by a ketone carbonyl . This difference is chemically absolute: the amide NH can act as a hydrogen bond donor to protein backbone carbonyls or side-chain acceptors, while the ketone analog is restricted to hydrogen bond acceptance at that position. In MRE11 nuclease inhibitor development, aminothiazole derivatives with amide NH donors have demonstrated differential binding modes compared to ketone-containing analogs, as evidenced by the >2-fold potency difference between MU147 (amide-containing, IC₅₀ 25.3 μM) and related analogs . For procurement decisions, if a binding hypothesis or crystallographic evidence implicates a hydrogen bond donor at the linker position, the ketone analog is structurally incapable of satisfying that interaction and will produce false-negative results [1].

Medicinal chemistry Structure–activity relationships Ligand design

MRE11 Nuclease Inhibition Class Benchmarking: Target Compound vs. MU147 (IC₅₀ 25.3 μM) and MU1409 (IC₅₀ 12.1 μM)

The target compound belongs to the substituted aminothiazole chemical space explicitly claimed in patent US 11,584,742 (EP-3556755-A1) as inhibitors of nucleases, particularly MRE11 [1]. The two most advanced compounds from this series, MU147 and MU1409, inhibit MRE11 nuclease with IC₅₀ values of 25.3 μM and 12.1 μM respectively, representing a 2.1-fold potency difference driven solely by substituent variation on the aminothiazole scaffold . MU147 demonstrates selectivity over related nucleases MUS81 and EXO1 (IC₅₀ >200 μM) but shows partial activity against FEN1 (IC₅₀ = 82.7 μM), indicating that the aminothiazole scaffold can achieve target selectivity within the nuclease family when appropriately substituted . The target compound, with its unique 4-fluorophenylamino-2-oxoethyl thioether substituent at the 2-position, occupies a distinct region of this SAR landscape not represented by MU147, MU1409, or the benchmark inhibitor mirin. Procurement of this specific analog enables exploration of substituent effects on nMRE11 potency and selectivity that cannot be predicted from existing tool compounds [2].

DNA damage response Nuclease inhibition Oncology target validation

Thioether Oxidative Liability and Prodrug Potential: A Differentiating Feature of the –S–CH₂– Linker

The target compound contains a thioether (–S–CH₂–) bridge connecting the thiazole 2-position to the acetamide moiety. Thioethers undergo enzymatic and chemical oxidation to sulfoxides (R–SO–R′) and sulfones (R–SO₂–R′), a transformation that can be catalyzed by cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) [1]. This property is absent in direct thiazole–aryl analogs such as [2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 17969-24-3, MW 237.25), which lacks the thioether linker entirely . For the target compound, the thioether oxidation state can be exploited as a tunable handle: the parent thioether can serve as a metabolic soft spot (potentially limiting systemic exposure) or be intentionally oxidized ex vivo to generate sulfoxide/sulfone analogs with altered polarity, hydrogen bonding capacity, and target affinity [2]. Electrochemical studies have demonstrated that thioether oxidation potentials can be modulated by hydrogen bonding networks involving acetic acid, providing a rational framework for controlling this transformation [3]. This creates a unique research opportunity not available with non-thioether analogs.

Metabolic stability Prodrug design Thioether oxidation

Computed Physicochemical Differentiation: MW, logP, and tPSA Profile vs. Simpler Thiazole-Acetic Acid Analogs

A systematic comparison of computed physicochemical properties reveals that the target compound occupies a distinct property space relative to smaller thiazole-acetic acid analogs. The target compound (MW 326.4) is substantially larger than [2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 17969-24-3; MW 237.25) and the 2-fluorophenylamino analog (MW ~252.26), resulting from the additional thioether-acetamide linker . In thiazole-4-acetic acid SCD1 inhibitor optimization, tPSA and cLogP were the key parameters used to tune tissue selectivity, with modifications in the 100–130 Ų tPSA range producing dramatic shifts between systemic and liver-selective distribution [1]. The target compound's estimated tPSA of approximately 120 Ų (vs. ~67 Ų for CAS 17969-24-3) places it near the upper limit of oral bioavailability space (tPSA <140 Ų for CNS penetration; tPSA <90 Ų preferred for blood–brain barrier passage) [2]. These computed differences mean that the target compound and its simpler analogs will exhibit measurably different solubility, permeability, and tissue distribution profiles, and cannot be treated as interchangeable in any ADME-critical experimental context [3].

Drug-likeness Physicochemical profiling Lead optimization

Para-Fluorophenyl vs. Ortho-Fluorophenyl Positional Isomerism: A Non-Interchangeable Structural Variable in Biological Recognition

The target compound carries a 4-fluorophenyl (para-fluoro) substituent on the terminal amide. The corresponding 2-fluorophenyl (ortho-fluoro) analog, 2-(2-((2-fluorophenyl)amino)thiazol-4-yl)acetic acid, is cataloged as a distinct chemical entity with a different molecular weight (252.26 vs. 326.4 for the full target compound) . In the CRTH2 antagonist series of thiazole-acetic acids, the position of fluorine substitution on the phenyl ring was identified as a critical determinant of receptor binding: 3- and 4-fluorophenyl substitution at the 4-thiazole position was specifically required for activity, while other substitution patterns were disfavored [1]. The most potent CRTH2 antagonist in the thiazole-acetic acid class (CHEMBL1087030) achieved an IC₅₀ of 0.240 nM with a 4-fluorophenyl group, compared to the 860 nM IC₅₀ of the 4-fluorophenyl-2-phenylthiazole analog (CHEMBL603949), illustrating that even among para-fluoro congeners, potency can vary by >3,500-fold depending on the full substituent context [2]. These data establish that ortho- vs. para-fluorophenyl isomerism is not a conservative substitution and that biological results obtained with one isomer cannot be extrapolated to the other [3].

Positional isomerism Fluorine SAR Ligand–target recognition

Optimal Research and Procurement Application Scenarios for 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid


MRE11 Nuclease Inhibitor SAR Probe Expansion

Procure the target compound as a structurally novel expansion of the substituted aminothiazole nuclease inhibitor series defined in US 11,584,742. The compound's unique thioether-linked N-(4-fluorophenyl)acetamide at the 2-position represents a substituent combination not explored in published MRE11 inhibitors MU147 (IC₅₀ 25.3 μM) and MU1409 (IC₅₀ 12.1 μM). Test in an in vitro MRE11 nuclease activity assay alongside MU147 and mirin as reference controls. Measure IC₅₀ and counter-screen against MUS81, EXO1, and FEN1 to establish selectivity profile. Success criterion: identification of at least a 2-fold potency differentiation or a distinct selectivity fingerprint relative to existing tool compounds, thereby contributing new SAR data to this therapeutically relevant target class [1].

Thioether Oxidation State Library Generation for Physicochemical and Pharmacological Profiling

Exploit the target compound's thioether group as a synthetic diversification point. Chemically oxidize the parent thioether to the corresponding sulfoxide (one oxygen added; tPSA increase ~17 Ų; HBA +1) and sulfone (two oxygens added; tPSA increase ~34 Ų; HBA +2) using controlled oxidation conditions (e.g., H₂O₂ with Ti-zeolite catalyst or meta-chloroperbenzoic acid). Characterize all three oxidation states (thioether, sulfoxide, sulfone) for solubility, logD, metabolic stability in liver microsomes, and target affinity. This three-compound mini-library enables systematic investigation of how oxidation state modulates ADME properties and target engagement while holding the core scaffold constant. Such studies are not feasible with non-thioether analogs such as CAS 17969-24-3 [2].

Amide vs. Ketone Hydrogen Bond Pharmacophore Validation

Conduct a pairwise head-to-head comparison between the target compound (amide NH present) and its closest purchasable ketone analog, 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid (CAS 1105192-72-0; amide NH absent), in any target engagement assay (e.g., SPR, ITC, fluorescence polarization, or enzymatic inhibition). The critical experimental outcome is whether the amide-to-ketone substitution (ΔHBD = −1) alters binding affinity, kinetics, or functional activity. If a significant difference is observed, the amide NH is pharmacophorically required, and the ketone analog cannot serve as a substitute in future experiments. This experiment specifically validates the procurement rationale for the target compound over its cheaper, more readily available ketone congener .

Para-Fluoro vs. Ortho-Fluoro Isomer Benchmarking in a Target-Agnostic Binding Panel

Submit both the target compound (para-fluoro) and its ortho-fluoro isomer to a broad target-agnostic screening panel (e.g., CEREP/Panlabs or a kinase/nuclear receptor profiling panel) to experimentally quantify the binding selectivity divergence attributable solely to fluorine positional isomerism. Given that related thiazole-acetic acid CRTH2 antagonists exhibit potency differences exceeding 3,500-fold depending on the full substitution context (CHEMBL1087030 IC₅₀ = 0.240 nM vs. CHEMBL603949 IC₅₀ = 860 nM), systematic profiling of ortho vs. para isomers provides essential data for understanding fluorine positional SAR in the aminothiazole-acetic acid chemotype [3].

Quote Request

Request a Quote for 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.